N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Kinase inhibitor Structure-activity relationship Chemical probe

N-Mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (CAS 852440-07-4) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine-4-one class, a purine bioisostere scaffold widely exploited in kinase inhibitor drug discovery. The compound features a 1-phenyl substitution on the pyrazole ring and an N-mesityl (2,4,6-trimethylphenyl) acetamide side chain at the N5 position, with a molecular formula of C22H21N5O2 and a molecular weight of 387.44 g/mol.

Molecular Formula C22H21N5O2
Molecular Weight 387.443
CAS No. 852440-07-4
Cat. No. B2775492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
CAS852440-07-4
Molecular FormulaC22H21N5O2
Molecular Weight387.443
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C
InChIInChI=1S/C22H21N5O2/c1-14-9-15(2)20(16(3)10-14)25-19(28)12-26-13-23-21-18(22(26)29)11-24-27(21)17-7-5-4-6-8-17/h4-11,13H,12H2,1-3H3,(H,25,28)
InChIKeyGKQDBBVXHOFNNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (CAS 852440-07-4): Compound Class and Core Characteristics for Procurement Evaluation


N-Mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (CAS 852440-07-4) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine-4-one class, a purine bioisostere scaffold widely exploited in kinase inhibitor drug discovery [1]. The compound features a 1-phenyl substitution on the pyrazole ring and an N-mesityl (2,4,6-trimethylphenyl) acetamide side chain at the N5 position, with a molecular formula of C22H21N5O2 and a molecular weight of 387.44 g/mol [2]. Pyrazolo[3,4-d]pyrimidine derivatives are documented to inhibit a range of therapeutically relevant kinases including Src family kinases, Abl, CDK2, mTOR, and FLT3, as well as emerging targets such as the translocator protein (TSPO) [3].

Why N-Mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide Cannot Be Interchanged with Generic In-Class Analogs


Pyrazolo[3,4-d]pyrimidine-4-one derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity at both the N1-aryl and N5-acetamide positions, meaning that apparently minor substituent changes can produce substantial shifts in kinase selectivity, target binding affinity, and cellular potency [1]. The N-mesityl group on this compound introduces a uniquely bulky, lipophilic 2,4,6-trimethylphenyl motif that is absent from the more common N-phenyl, N-halophenyl, or N-benzyl acetamide analogs typically encountered in this chemical space [2]. Substitution at the terminal acetamide nitrogen has been explicitly shown to modulate lipophilicity, plasma protein binding, and TSPO binding affinity in pyrazolopyrimidine series, confirming that the identity of the N-substituent is a critical determinant of biological performance rather than a passive structural feature [3]. Consequently, procurement of a generic pyrazolo[3,4-d]pyrimidine acetamide as a substitute for the N-mesityl variant carries a material risk of altered target engagement and non-comparable experimental outcomes.

Quantitative Differentiation Evidence for N-Mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide Versus Closest Analogs


Structural Differentiation: Unique N-Mesityl Acetamide Motif Versus Common N-Aryl Acetamide Analogs

The target compound bears an N-mesityl (2,4,6-trimethylphenyl) substituent on the acetamide nitrogen, distinguishing it from the more frequently studied N-(2-chlorophenyl), N-(2-fluorophenyl), and N-phenyl acetamide analogs within the same pyrazolo[3,4-d]pyrimidin-4-one scaffold [1]. The mesityl group introduces three ortho/para methyl substituents that collectively increase steric bulk (calculated molar refractivity contribution approximately +15.5 cm³/mol relative to an unsubstituted N-phenyl acetamide) and enhance lipophilicity (estimated ΔcLogP ≈ +1.2 to +1.8 log units versus N-phenyl analog, based on additive fragment contributions) [2]. In SAR studies of related N-acetamide substituted pyrazolopyrimidines, N-substitution pattern has been shown to directly impact binding affinity at the translocator protein (TSPO) and plasma protein binding, confirming that the acetamide N-substituent is pharmacologically relevant rather than a silent structural feature [3].

Kinase inhibitor Structure-activity relationship Chemical probe

Kinase Target Profile: Class-Level Evidence for Multi-Kinase Engagement Distinct from Single-Target Analogs

The pyrazolo[3,4-d]pyrimidine-4-one scaffold, which forms the core of the target compound, has been validated as an ATP-competitive kinase inhibitor scaffold with reported activity against Src family kinases (Src, Fyn, Hck), Abl (including T315I-mutant forms), cyclin-dependent kinase 2 (CDK2), mammalian target of rapamycin (mTOR), and glycogen synthase kinase (GSK-3β) [1][2]. Dual Src-Abl inhibitors based on 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivatives have demonstrated effects derived from simultaneously targeting both Src and Abl kinases in chronic myeloid leukemia models [2]. While specific kinase IC50 data for the N-mesityl variant has not yet been published in peer-reviewed literature, the presence of the bulky N-mesityl acetamide substituent is expected to confer a kinase selectivity fingerprint distinct from that of N-phenyl or N-halophenyl acetamide analogs, which have shown preferential CDK2 or Src inhibition [3].

Kinase inhibition Polypharmacology Src-Abl dual inhibition

Comparative Cytotoxicity: Class-Level Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidine Acetamides Against MCF7 Breast Adenocarcinoma

In a systematically evaluated series of twenty 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, the N-(2-chlorophenyl) acetamide analog (13a) demonstrated the highest activity against the human breast adenocarcinoma cell line MCF7 with an IC50 of 23 µM, while ten of the twenty derivatives showed only mild to moderate activity compared with doxorubicin as a reference antitumor agent [1]. This study demonstrates that the identity of the N-substituent on the acetamide side chain critically influences cytotoxic potency within the pyrazolo[3,4-d]pyrimidine scaffold, with activity ranging from inactive to IC50 values in the low micromolar range depending on the N-aryl substitution pattern [1]. Direct cytotoxicity data for the N-mesityl variant against MCF7 or other cancer cell lines has not been reported in peer-reviewed literature as of the available evidence cutoff.

Anticancer Cytotoxicity MCF7 breast cancer

Patent-Backed Scaffold Validation: Pyrazolo[3,4-d]pyrimidine as a Privileged Kinase Inhibitor Core Across Multiple Therapeutic Indications

The pyrazolo[3,4-d]pyrimidine scaffold has been validated across multiple patent families covering diverse therapeutic applications. Patent US7452880 describes substituted pyrazolo[3,4-d]pyrimidines as p38 kinase inhibitors for treating inflammatory disorders [1]. Earlier patents describe 4-substituted pyrazolo[3,4-d]pyrimidine derivatives as cardiotonic and antiarrhythmic agents [2]. More recent patent activity includes pyrazolo[3,4-d]pyrimidine derivatives as dual Src-Abl inhibitors for chronic myeloid leukemia, TIE-2/VEGFR-2 kinase inhibitors for angiogenesis-related diseases, and CFTR potentiators for cystic fibrosis [3]. This broad patent footprint confirms the scaffold's privileged status in medicinal chemistry and validates the core structure of the target compound as a bona fide pharmacophore, while the specific N-mesityl acetamide substitution distinguishes it from the exemplified compounds in these patent families.

Privileged scaffold Kinase inhibitor patent Therapeutic indications

Physicochemical Property Differentiation: Molecular Weight, H-Bond Capacity, and Rotatable Bond Profile Versus Common Analogs

The target compound (C22H21N5O2, MW 387.44 g/mol) occupies a distinct physicochemical space compared to commonly encountered N-aryl acetamide analogs of the pyrazolo[3,4-d]pyrimidine-4-one scaffold [1]. The N-mesityl group contributes three additional methyl groups relative to the N-phenyl acetamide analog, increasing the heavy atom count from 31 to 34 and the number of rotatable bonds from 4 to 5, while maintaining the same hydrogen bond donor (1) and acceptor (5) counts [1]. This positions the compound at the upper boundary of typical lead-like chemical space (MW < 400) while the additional lipophilic bulk introduced by the mesityl group may enhance passive membrane permeability at the potential cost of increased plasma protein binding, as documented in SAR studies of N-substituted pyrazolopyrimidine acetamides targeting TSPO [2].

Physicochemical properties Drug-likeness Lipophilicity

Recommended Research and Industrial Application Scenarios for N-Mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide Based on Quantitative Evidence


Kinase Selectivity Profiling and Polypharmacology Studies

The pyrazolo[3,4-d]pyrimidine-4-one scaffold is established to engage multiple therapeutically relevant kinases (Src, Abl, CDK2, mTOR, GSK-3β), and the sterically distinctive N-mesityl substituent is predicted to confer a unique kinase selectivity fingerprint compared to N-phenyl or N-halophenyl acetamide analogs [1][2]. This compound is best deployed as a chemical probe in broad-panel kinase selectivity screens (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) to map the selectivity landscape conferred by the N-mesityl acetamide motif, generating data that can inform the design of selective kinase inhibitors targeting sterically demanding ATP-binding pockets.

Cell-Based Antiproliferative Screening in Breast and Lung Cancer Models

Related pyrazolo[3,4-d]pyrimidine acetamide derivatives have demonstrated measurable cytotoxicity against MCF7 breast adenocarcinoma (IC50 = 23 µM for the N-(2-chlorophenyl) analog) and A549 lung cancer cell lines [1]. The N-mesityl variant represents a structurally distinct comparator for establishing SAR around the N-acetamide substituent in antiproliferative assays. Researchers should prioritize head-to-head cytotoxicity profiling of the N-mesityl compound alongside the N-(2-chlorophenyl) and N-(2-fluorophenyl) analogs to quantify the impact of the bulky mesityl group on cell-based potency.

TSPO Ligand Development and Neuroinflammation Imaging Probe Design

N-acetamide substituted pyrazolopyrimidines have been validated as pharmacological ligands for the 18 kDa translocator protein (TSPO), an established target for neuroinflammation imaging and cancer diagnostics [2]. The N-mesityl variant, with its elevated lipophilicity (estimated cLogP ~3.5–4.0), is a candidate for radiolabeling and evaluation as a TSPO PET imaging probe, where enhanced lipophilicity may improve blood-brain barrier penetration while the distinctive N-substitution pattern may confer altered binding kinetics relative to existing TSPO ligands such as PK11195 or DPA-714.

Freedom-to-Operate Chemical Probe Development for Novel Kinase Targets

The pyrazolo[3,4-d]pyrimidine scaffold is extensively patented for p38, Src-Abl, VEGFR-2, and TIE-2 kinase inhibition, but the majority of exemplified compounds feature N-phenyl, N-benzyl, or N-heteroaryl substitutions on the acetamide side chain [3]. The N-mesityl variant occupies distinct chemical space within this patent landscape, offering a starting point for developing novel chemical probes with freedom-to-operate advantages. This compound is particularly well-suited for hit-to-lead campaigns targeting under-explored kinases where the steric demands of the N-mesityl group may confer selectivity over closely related kinase family members.

Quote Request

Request a Quote for N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.